N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a fused benzo[c][1,2,5]thiadiazole core modified with dimethyl and sulfone (dioxido) groups at positions 1 and 2. The triazole-carboxamide moiety is attached via an amide linkage at position 5 of the benzothiadiazole ring.
The dimethyl groups enhance lipophilicity, while the sulfone group improves solubility and hydrogen-bonding capacity. The triazole ring, a common pharmacophore, may contribute to π-π stacking interactions or metal coordination in biological systems.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3S/c1-16-7-9(14-15-16)12(19)13-8-4-5-10-11(6-8)18(3)22(20,21)17(10)2/h4-7H,1-3H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYLRZSJDOKWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that combines elements of thiadiazole and triazole moieties, contributing to its potential therapeutic applications. The exploration of its biological activity is crucial for understanding its mechanisms and potential uses in medicine.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.4 g/mol. The compound's structure allows for various interactions within biological systems due to its functional groups and heterocyclic rings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034544-18-6 |
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole have been evaluated for their ability to inhibit specific kinases involved in cancer progression .
- Antimicrobial Properties : Compounds with thiadiazole and triazole structures have demonstrated antimicrobial effects against a range of pathogens. This activity may be linked to the disruption of microbial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Effects : Some studies suggest that derivatives containing the thiadiazole scaffold exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Antitumor Activity
A study focusing on 1,3,4-thiadiazole derivatives highlighted their potential as antitumor agents. The synthesized compounds were tested against various human cancer cell lines, including K562 (chronic myelogenous leukemia). One derivative displayed an IC50 value of 7.4 µM against the Bcr-Abl positive K562 cell line, indicating potent inhibitory activity .
Antimicrobial Evaluation
Research on related compounds has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of specific functional groups in the thiadiazole ring enhances the compound's ability to penetrate bacterial membranes and exert lethal effects .
Anti-inflammatory Studies
Compounds similar to this compound have been reported to reduce inflammation in animal models by decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibit significant antimicrobial properties. A study focusing on various thiadiazole derivatives demonstrated that they possess notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Research has indicated that derivatives containing similar thiadiazole structures exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have reported a reduction in edema comparable to that achieved by phenylbutazone . The proposed mechanisms include lysosomal stabilization and inhibition of prostaglandin biosynthesis.
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized various derivatives of thiadiazoles and assessed their biological activities. Specific modifications to the thiadiazole ring were found to enhance antimicrobial efficacy while maintaining low toxicity levels. This highlights the importance of structural variations in optimizing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship among thiadiazole compounds. It was found that modifications at specific positions significantly influenced both antimicrobial and anti-inflammatory activities. This underscores the potential for designing new derivatives with enhanced therapeutic profiles based on structural insights .
Potential in Drug Development
Given its diverse biological activities and structural versatility, this compound holds significant potential in drug development. Its ability to interact with various biological targets makes it a candidate for further exploration in pharmacological applications.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three key reactive domains:
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Benzo[c] thiadiazole 2,2-dioxide core : A sulfone-containing electron-deficient aromatic system.
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Amide linkage : Connects the benzo-thiadiazole and triazole moieties.
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1-Methyl-1H-1,2,3-triazole-4-carboxamide : A 1,2,3-triazole ring with a methyl substituent and carboxamide group.
| Functional Group | Reactivity Profile |
|---|---|
| Benzo-thiadiazole sulfone | Electron-deficient aromatic system; resistant to electrophilic substitution but may undergo nucleophilic attack under strong conditions. |
| Amide bond | Hydrolyzable under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions to yield carboxylic acid and amine. |
| 1,2,3-Triazole | Limited participation in cycloadditions due to substitution pattern; carboxamide may undergo hydrolysis or coupling. |
Amide Bond Hydrolysis
The amide bond is susceptible to hydrolysis, particularly under harsh acidic or basic conditions. For example:
Reaction Conditions :
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Acidic : 6M HCl, reflux (110°C, 12–24 h).
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Basic : 2M NaOH, 80°C, 6–12 h.
Products :
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Benzo-thiadiazole amine : 5-Amino-1,3-dimethyl-1,3-dihydrobenzo[c] thiadiazole 2,2-dioxide.
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Triazole-carboxylic acid : 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid.
Supporting Evidence :
Hydrolysis of structurally similar amides (e.g., furan-2-carboxamide derivatives) under acidic conditions is documented .
Reactivity of the Benzo-Thiadiazole Core
Example Reaction :
-
Chlorination with POCl₃/PCl₅ at 80–100°C may substitute hydrogen at position 4 or 6 of the benzo-thiadiazole ring .
Product :
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5-(1-Methyl-1H-1,2,3-triazole-4-carboxamido)-4-chloro-1,3-dimethyl-1,3-dihydrobenzo[c] thiadiazole 2,2-dioxide.
Triazole Carboxamide Modifications
The 1,2,3-triazole’s carboxamide group can undergo standard transformations:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), 100°C, 6 h | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid |
| Esterification | SOCl₂/ROH, 0°C to RT, 2–4 h | Triazole-4-carboxylate ester |
| Coupling Reactions | EDCl/HOBt, DMF, RT, 12 h | Amide derivatives with primary amines |
Note : The methyl group at N1 of the triazole sterically hinders reactions at the adjacent nitrogen atoms .
Multicomponent Reactions (MCRs)
The triazole-carboxamide may participate in MCRs with aldehydes and ketones. For example:
Reaction :
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1-Methyl-1H-1,2,3-triazole-4-carboxamide + cyclohexanone + aldehyde → Spiroheterocycles or linear fused products .
Conditions :
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Solvent-free, 150°C, 30 min.
Mechanism :
-
Condensation followed by cyclization, leveraging the nucleophilicity of the carboxamide’s NH₂ group.
Synthetic Routes
While direct synthesis data for this compound is unavailable, analogous compounds are synthesized via:
-
Amide Coupling :
-
Heterocyclization :
Yield Optimization :
Stability Under Oxidative Conditions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of heterocyclic carboxamides. Below is a comparative analysis with structurally related compounds from the literature:
Physicochemical Properties
The target compound’s lower molecular weight and moderate LogP suggest better bioavailability compared to bulkier analogues like 9c.
Computational Docking Insights
- Compounds like 9c and 9g exhibit binding poses overlapping with acarbose (a known α-glucosidase inhibitor), suggesting competitive binding at the enzyme’s active site . The target compound’s sulfone group may mimic acarbose’s hydroxyl groups, enhancing affinity.
Notes on Structural Refinement and Characterization
- X-ray Crystallography : Programs like SHELXL and WinGX are critical for refining crystal structures of similar compounds. The sulfone group in the target compound would generate strong electron density peaks, aiding in accurate structure determination.
- Spectroscopy : ¹H/¹³C NMR and HRMS data (as reported for ND-11503 and 8c ) are essential for confirming the triazole and sulfone functionalities.
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
The synthesis involves constructing the benzo[c][1,2,5]thiadiazole and triazole heterocycles, followed by amidation. Critical steps include:
- Cyclization conditions : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) for heterocycle formation .
- Amidation : Optimize coupling reagents (e.g., HATU or EDC) and reaction time to minimize byproducts .
- Purity monitoring : Employ TLC or HPLC to track reaction progress and ensure intermediates are free of unreacted starting materials .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of spectroscopic and analytical techniques is essential:
- NMR spectroscopy : Confirm proton environments (e.g., methyl groups on thiadiazole at δ ~2.5 ppm) and aromatic coupling patterns .
- Mass spectrometry : Verify molecular weight (expected [M+H]⁺ ~385.4 g/mol) .
- Elemental analysis : Compare calculated vs. experimental C/H/N/S/O percentages to confirm purity (>95%) .
Q. What are the recommended protocols for assessing solubility and stability in biological assays?
- Solubility screening : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4) while monitoring precipitation via dynamic light scattering .
- Stability studies : Incubate at 37°C in serum-containing media, sampling at 0/6/24h for HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., microbial enzymes or kinases). Focus on key interactions:
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity interference. Mitigate via:
- Dose-response validation : Repeat assays with freshly prepared stocks and include positive/negative controls (e.g., known inhibitors) .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in cellular models .
- Target engagement assays : Apply thermal shift or SPR to confirm direct binding to proposed targets .
Q. How can crystallography refine the 3D structure of this compound and its derivatives?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and collect data using synchrotron radiation.
- Refinement with SHELXL : Resolve disorder in flexible substituents (e.g., methyl groups) and validate hydrogen-bonding networks . Example parameters from analogous compounds:
| Parameter | Value (example) | Source |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | <0.05 | |
| C-C bond length | 1.48–1.52 Å |
Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives?
- Scaffold diversification : Synthesize analogs by varying substituents on the triazole (e.g., aryl vs. alkyl groups) and thiadiazole (e.g., sulfone vs. sulfide) .
- Biological profiling : Test derivatives against panels of enzymes/cell lines to identify critical functional groups. For example:
| Derivative Modification | Activity Trend (vs. parent) |
|---|---|
| Methyl → Fluorine | ↑ Antimicrobial potency |
| Triazole → Thiazole | ↓ Cytotoxicity |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
